2-(Methylsulfonyl)-1H-benzo[d]imidazole synthesis pathway
2-(Methylsulfonyl)-1H-benzo[d]imidazole synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-(Methylsulfonyl)-1H-benzo[d]imidazole
For professionals in drug development and chemical research, the benzimidazole scaffold is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved pharmaceuticals.[1] The derivative, 2-(Methylsulfonyl)-1H-benzo[d]imidazole, represents a key building block, with the methylsulfonyl group acting as a potent electron-withdrawing group and a hydrogen bond acceptor, making it a valuable moiety for modulating the physicochemical and pharmacological properties of lead compounds.
This guide provides a comprehensive overview of the primary synthetic pathways to 2-(Methylsulfonyl)-1H-benzo[d]imidazole, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.
Primary Synthetic Strategy: A Two-Stage Approach
The most established and reliable route to 2-(Methylsulfonyl)-1H-benzo[d]imidazole is a two-stage process. This strategy involves the initial construction of a stable thioether intermediate, 2-(methylthio)-1H-benzo[d]imidazole, followed by its oxidation to the target sulfone. This approach allows for greater control and purification at each stage, ensuring a high-quality final product.
Caption: Reaction mechanism for the synthesis of the thioether intermediate.
Experimental Protocol I: Synthesis of 2-(Methylthio)-1H-benzo[d]imidazole
This protocol is adapted from established procedures for the synthesis of related benzimidazole thioethers. [2] Step A: Synthesis of 2-Mercapto-1H-benzo[d]imidazole
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (1.2 equivalents) in ethanol.
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Addition of Reactants: Add o-phenylenediamine (1.0 equivalent) to the solution, followed by the slow, dropwise addition of carbon disulfide (1.5 equivalents).
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Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Workup: After cooling to room temperature, pour the reaction mixture into a beaker of cold water. Acidify the solution with acetic acid until a precipitate forms.
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Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry to yield 2-mercapto-1H-benzo[d]imidazole.
Step B: S-Methylation
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Reaction Setup: Suspend the dried 2-mercapto-1H-benzo[d]imidazole (1.0 equivalent) in a suitable solvent such as ethanol or acetone.
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Base Addition: Add a base, such as sodium hydroxide or potassium carbonate (1.1 equivalents), to the suspension and stir until the solid dissolves, indicating the formation of the thiolate.
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Methylation: Add methyl iodide (1.1 equivalents) dropwise to the solution at room temperature.
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Reaction: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
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Isolation and Purification: Remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2-(methylthio)-1H-benzo[d]imidazole.
| Parameter | Step A: Thiol Formation | Step B: S-Methylation |
| Key Reagents | o-Phenylenediamine, CS₂, KOH | 2-Mercaptobenzimidazole, CH₃I, Base |
| Solvent | Ethanol | Ethanol / Acetone |
| Temperature | Reflux | Room Temperature |
| Typical Yield | > 85% | > 90% |
Stage 2: Oxidation to 2-(Methylsulfonyl)-1H-benzo[d]imidazole
The final and critical transformation is the oxidation of the electron-rich sulfur atom of the thioether to the hexavalent sulfone state. This step fundamentally alters the electronic properties of the 2-substituent.
Mechanism: Thioether Oxidation
The oxidation of a thioether to a sulfone proceeds through a sulfoxide intermediate. The choice of oxidizing agent and reaction conditions determines whether the reaction stops at the sulfoxide or proceeds to the sulfone. Potent oxidizing agents like Oxone® (potassium peroxymonosulfate) or an excess of hydrogen peroxide readily facilitate the two-step oxidation. The sulfur atom in the thioether acts as a nucleophile, attacking an electrophilic oxygen atom from the oxidant to form the sulfoxide. A second oxidation event on the sulfoxide sulfur atom, which is now more electron-deficient, yields the final sulfone.
Experimental Protocol II: Oxidation of 2-(Methylthio)-1H-benzo[d]imidazole
This protocol is based on well-documented oxidation methods for thioethers in heterocyclic systems. [3][4][5] Method A: Oxidation with Oxone®
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Reaction Setup: Dissolve 2-(methylthio)-1H-benzo[d]imidazole (1.0 equivalent) in a mixture of methanol and water (e.g., a 2:1 ratio).
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Oxidant Addition: In a separate flask, prepare a solution of Oxone® (2.2 - 2.5 equivalents) in water. Add the Oxone® solution dropwise to the stirred solution of the thioether at room temperature. An ice bath can be used to control any initial exotherm.
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Reaction: Allow the reaction to stir at room temperature. The reaction is typically complete within a few hours to overnight. Monitor the reaction progress by TLC, observing the disappearance of the starting material and the sulfoxide intermediate.
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Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
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Isolation and Purification: Extract the product with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting solid can be purified by column chromatography on silica gel or by recrystallization to yield 2-(Methylsulfonyl)-1H-benzo[d]imidazole.
Method B: Oxidation with Hydrogen Peroxide
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Reaction Setup: Dissolve 2-(methylthio)-1H-benzo[d]imidazole (1.0 equivalent) in glacial acetic acid.
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Oxidant Addition: Slowly add hydrogen peroxide (30% aqueous solution, 2.5 - 3.0 equivalents) to the solution. The addition should be done carefully, potentially in an ice bath, to manage the reaction temperature.
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Reaction: After the addition is complete, allow the mixture to stir at room temperature or warm gently (e.g., to 50-60°C) to drive the reaction to completion. [5]Monitor by TLC.
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Workup: Pour the reaction mixture into a large volume of cold water. A precipitate of the product should form.
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Isolation and Purification: Collect the solid by vacuum filtration. Wash the solid extensively with water to remove acetic acid, followed by washing with a dilute sodium bicarbonate solution to neutralize any remaining acid. Dry the solid. Further purification can be achieved by recrystallization.
| Parameter | Method A: Oxone® | Method B: Hydrogen Peroxide |
| Oxidizing Agent | Potassium Peroxymonosulfate | Hydrogen Peroxide (30%) |
| Solvent | Methanol / Water | Acetic Acid |
| Temperature | Room Temperature | Room Temp. to 60°C |
| Key Advantages | Mild conditions, high yields. | Cost-effective, readily available. |
| Potential Issues | Requires aqueous workup. | Can be less selective, potential for side reactions. |
Characterization
The final product, 2-(Methylsulfonyl)-1H-benzo[d]imidazole, should be characterized using standard analytical techniques to confirm its structure and purity.
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¹H NMR: Expect to see aromatic protons in the 7-8 ppm region, a singlet for the NH proton (which may be broad and exchangeable with D₂O), and a sharp singlet for the methylsulfonyl (-SO₂CH₃) protons around 3.3-3.5 ppm.
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¹³C NMR: Aromatic carbons will appear in the 110-150 ppm range, and the methyl carbon of the sulfonyl group will be observed around 40-45 ppm.
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Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₈H₈N₂O₂S should be observed.
Conclusion
The synthesis of 2-(Methylsulfonyl)-1H-benzo[d]imidazole is most reliably achieved through a robust two-stage process involving the formation of a 2-(methylthio)benzimidazole intermediate followed by its controlled oxidation. The choice of reagents, particularly the oxidizing agent, allows for flexibility in the synthetic approach depending on available resources and desired scale. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize this valuable chemical building block.
References
-
Synthesis of 2- Methyl benzimidazole - YouTube. (2020). Available at: [Link]
-
Bakherad, M., et al. (2019). Synthesis of 1,2,3 triazole-linked benzimidazole through a copper-catalyzed click reaction. ResearchGate. Available at: [Link]
-
Cerezo-Frias, S., et al. (2019). One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool. MDPI. Available at: [Link]
-
Kumar, A., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Available at: [Link]
-
Sharma, D., et al. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. IntechOpen. Available at: [Link]
- Zhang, T., et al. (2013). Microwave-Assisted Synthesis of 2-Substituted 1H-Benzo[d]imidazoles and Their Antifungal Activities in Vitro. Heterocycles.
- Rahman, S. M. A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences.
- Reddy, G. O. (2013). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. International Journal of Scientific & Engineering Research.
-
N'guessan, K. F., et al. (2016). Synthesis of 2-(benzylthio)benzimidazole, 2- [(benzimidazol-2-yl)methylthio]benzimidazole and structural analogues against Haemo. African Journal of Pharmacy and Pharmacology. Available at: [Link]
-
Khan, I., et al. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. ACS Omega. Available at: [Link]
-
Taha, M. O., et al. (2015). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Molecules. Available at: [Link]
-
Al-Said, M. S., et al. (2021). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules. Available at: [Link]
-
Shirvani, G., et al. (2013). Synthesis of 2-(methylsulfonyl)-5-(4-(methylsulfonyl) phenyl)-4-phenyl-1H-[5-(14) C]imidazole, a selective COX-2 inhibitor, via asymmetrical benzoins. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]
-
Wang, X., et al. (2012). The synthesis of 1‐((methylthio)methyl)‐2‐phenyl‐1H‐benzo[d]imidazole. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Sulfone synthesis by oxidation. Available at: [Link]
-
Chizhevsky, I. T., et al. (2011). Synthesis and oxidation of some azole-containing thioethers. Chemistry of Heterocyclic Compounds. Available at: [Link]
- Fu, Y., et al. (2022). Benzothiazole-Derived Sulfones and Sulfoxides as Reactive Templates for Biothiols and Sulfane Sulfurs. Organic Letters.
-
Rahman, S. M. A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. ResearchGate. Available at: [Link]
- Chen, J., et al. (2015).
- The President and Fellows of Harvard College. (2013). Process for the preparation of benzimidazole derivatives and salts thereof.
-
Al-Salahi, R., et al. (2013). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. International Journal of Molecular Sciences. Available at: [Link]
- Tucker, M. J., et al. (2018).
- Gulevskaya, A. V., & Tyaglivy, A. S. (2022). A New Reagent to Access Methyl Sulfones. ChemRxiv.
- Taylor, R. D., et al. (2014). Recent Advances in the Synthesis of Benzimidazole Derivatives from the Oxidative Coupling of Primary Amines. Tetrahedron Letters.
- Bongarzone, S., et al. (2022). Oxidation-Cyclisation of Biphenyl Thioethers to Dibenzothiophenium Salts for Ultrarapid 18F-Labelling of PET Tracers. Molecules.
- Nikpassand, M., et al. (2018). A Green Multicomponent One-pot Synthesis of 9, 10-Diaryl-7H- benzo[d,e]imidazo[2,1-a]. Journal of the Serbian Chemical Society.
- Wang, L., et al. (2019). Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols.
Sources
- 1. researchgate.net [researchgate.net]
- 2. academicjournals.org [academicjournals.org]
- 3. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and oxidation of some azole-containing thioethers - PMC [pmc.ncbi.nlm.nih.gov]
